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This guide provides a comprehensive comparison of the efficacy of Irpagratinib, a selective
fibroblast growth factor receptor 4 (FGFR4) inhibitor, in tumors with and without the
overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19). The available clinical data
exclusively focuses on FGF19-positive patient populations, particularly in Hepatocellular
Carcinoma (HCC), as Irpagratinib is specifically designed to target the FGF19-FGFR4
signaling axis. While direct comparative studies in FGF19-negative tumors are not available,
this guide will present the robust efficacy data in the targeted patient group and provide a
mechanistic explanation for the presumed lack of efficacy in FGF19-negative settings.

Executive Summary

Irpagratinib has demonstrated significant anti-tumor activity in clinical trials involving patients
with advanced HCC characterized by FGF19 overexpression. As a highly selective inhibitor of
FGFRA4, its mechanism of action is intrinsically linked to the presence of the FGF19 ligand. In
FGF19-positive tumors, Irpagratinib effectively blocks the oncogenic signaling cascade driven
by the FGF19-FGFR4 axis. In contrast, in tumors lacking FGF19 overexpression, this signaling
pathway is not a primary driver of tumor growth, and therefore, Irpagratinib is not expected to
have a therapeutic effect. The development and clinical evaluation of Irpagratinib have been
precisely focused on the biomarker-selected population of FGF19-positive HCC.
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Data Presentation: Efficacy of Irpagratinib in FGF19-
Positive Hepatocellular Carcinoma

The following tables summarize the clinical efficacy of Irpagratinib as a monotherapy and in
combination with the anti-PD-L1 antibody, atezolizumab, in patients with FGF19-positive
advanced HCC.

Table 1: Irpagratinib Monotherapy in Pre-treated FGF19+
aHCC

Efficacy Endpoint Result Study

44.8% (in patients who
received prior ICl and mTKI ABSK-011-101 (Phase 1)[1][2]
therapy)

Objective Response Rate
(ORR)

36.8% (in all evaluable pre-
) ABSK-011-101 (Phase 1)[1][2]
treated patients)

40.7% (in patients with prior o
) First-in-human study[3][4][5][6]
therapies)

79.3% (in patients who
Disease Control Rate (DCR) received prior ICl and mTKI ABSK-011-101 (Phase 1)[1][2]
therapy)

78.9% (in all evaluable pre-
, ABSK-011-101 (Phase 1)[1][2]
treated patients)

Median Duration of Response

7.4 months ABSK-011-101 (Phase 1)[1][2]
(mDoR)

Median Progression-Free

) 5.5 months ABSK-011-101 (Phase 1)[1][2]
Survival (mPFS)

aHCC: advanced Hepatocellular Carcinoma; ICI: Immune Checkpoint Inhibitor; mTKI: multi-
targeted Tyrosine Kinase Inhibitor
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Table 2: Irpagratinib in Combination with Atezolizumab
iIn FGF19+ aHCC

Treatment-Naive

Pre-treated

Efficacy Endpoint ) Patients (ICI- Study
Patients
exposed)
Overall Response ABSK-011-201
50.0% 52.9%
Rate (ORR) (Phase 2)[7][8][9]
_ ABSK-011-201
Confirmed ORR 33.3% 41.2%
(Phase 2)[7][8]
Disease Control Rate ABSK-011-201
91.7% 70.6%
(DCR) (Phase 2)[7][8]
Median Progression- ABSK-011-201
7.0 months 8.3 months

Free Survival (MPFS)

(Phase 2)[7][8]

Median Duration of

Response (mDoR)

Not Reached

Not Reached

ABSK-011-201
(Phase 2)[7][8]

Signaling Pathway and Mechanism of Action

The antitumor activity of Irpagratinib is dependent on the FGF19-FGFR4 signaling pathway. In

approximately 30% of HCC patients, overexpression of FGF19 leads to the activation of

FGFRA4, which promotes tumor cell proliferation and survival.[10][11][12] Irpagratinib

selectively binds to and inhibits the kinase activity of FGFR4, thereby blocking this oncogenic

signaling.
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Caption: FGF19-FGFR4 Signaling Pathway Inhibition by Irpagratinib.

Experimental Protocols

The clinical efficacy data presented is primarily from the ABSK-011-101 (Phase 1) and ABSK-
011-201 (Phase 2) studies. A registrational study, ABSK-011-205, is also underway.

ABSK-011-201 (Phase 2) Study Design

o Study Type: A multi-center, open-label, Phase 2 study.

o Patient Population: Patients with advanced or unresectable HCC with FGF19
overexpression. The trial included both treatment-naive and previously treated (ICl-exposed)
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cohorts.[7][13]

« Intervention: Irpagratinib administered orally in combination with intravenous atezolizumab.

[9]
o Dosage: Irpagratinib 220mg BID plus atezolizumab 1200mg every 3 weeks.[9]
e Primary Endpoint: Overall Response Rate (ORR).[8]

o FGF19 Overexpression Determination: While specific cutoff values are not detailed in the
provided search results, patient selection was based on the "biomarker selection of FGF19".
[1] This typically involves immunohistochemistry (IHC) or RNA expression analysis of tumor
tissue.
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Caption: Clinical Trial Workflow for Irpagratinib Studies.

Comparison in FGF19-Negative Tumors

There is no clinical or preclinical data available from the provided search results to suggest that
Irpagratinib has any efficacy in FGF19-negative tumors. The targeted nature of the drug,
which specifically inhibits FGFR4, a receptor activated by FGF19, provides a strong rationale
for this observation.

Mechanistic Rationale for Lack of Efficacy in FGF19-Negative Tumors:
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» Absence of an Oncogenic Driver: In FGF19-negative tumors, the FGF19-FGFR4 signaling
pathway is not aberrantly activated and is therefore not a driver of tumor growth. Targeting a
non-active pathway would not be expected to produce an anti-tumor effect.

o High Selectivity of Irpagratinib: Irpagratinib is a highly selective inhibitor of FGFR4.[10][12]
[14] Its therapeutic effect is contingent on the inhibition of this specific receptor. In the
absence of the FGF19 ligand to activate FGFRA4, the target of Irpagratinib is essentially
dormant in the context of oncogenic signaling.

Conclusion

Irpagratinib is a precision medicine that has demonstrated promising efficacy in a biomarker-
selected population of HCC patients with FGF19 overexpression. The available data from
clinical trials consistently show meaningful objective response rates, disease control, and
durability of response in this patient group, both as a monotherapy and in combination with
immunotherapy. Conversely, there is no evidence to support the use of Irpagratinib in FGF19-
negative tumors, and a strong mechanistic rationale explains the presumed lack of efficacy in
this population. Future research and clinical development of Irpagratinib will likely continue to
focus on the FGF19-positive patient population where it has shown a clear therapeutic benefit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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